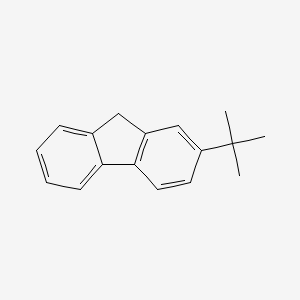

9H-Fluorene, 2-(1,1-dimethylethyl)-

Description

Contextual Significance of Fluorene (B118485) and its Alkyl Derivatives in Advanced Materials Science

Fluorene-based materials are integral to the advancement of organic electronics. Their inherent properties, such as high charge carrier mobility and excellent thermal stability, make them ideal candidates for use in a variety of devices. rsc.orgnih.gov Alkyl-substituted fluorenes, in particular, have demonstrated enhanced performance in these applications. The introduction of alkyl chains can improve the solubility of the fluorene core, facilitating solution-based processing methods which are often more cost-effective for large-scale manufacturing. sigmaaldrich.com

Furthermore, fluorene derivatives are known for their application as blue-light emitting materials in OLEDs, a critical component for full-color displays. researchgate.net The rigid structure of the fluorene unit helps to maintain a high photoluminescence quantum yield in the solid state, a crucial factor for efficient light emission. Research has also explored the use of fluorene copolymers in organic solar cells and as mechanofluorochromic materials, which change their fluorescence color in response to mechanical stimuli, opening up possibilities for applications in sensors and security inks. researchgate.netmdpi.com

Rationale for tert-Butyl Substitution in Fluorene Architectures

The incorporation of a tert-butyl group at the 2-position of the fluorene ring is a strategic chemical modification with several key advantages. This bulky substituent plays a crucial role in influencing the material's properties at a molecular level.

One of the primary reasons for introducing a tert-butyl group is to enhance the solubility of the fluorene derivative. nih.gov The non-polar, sterically hindering nature of the tert-butyl group disrupts intermolecular packing, making the compound more soluble in common organic solvents. This improved solubility is highly beneficial for the fabrication of thin films and other material forms through solution-based techniques. sigmaaldrich.com

Moreover, the steric hindrance provided by the tert-butyl group can effectively suppress aggregation-caused quenching (ACQ). nih.gov In the solid state, many organic molecules tend to stack together, which can lead to a decrease in their fluorescence efficiency. The bulky tert-butyl group prevents the fluorene cores from getting too close to one another, thereby preserving their individual photophysical properties and leading to brighter and more efficient emissive materials. researchgate.net This effect has been successfully utilized in the design of highly efficient blue-emitting materials for OLEDs. researchgate.net The introduction of tert-butyl groups has also been shown to raise the LUMO (Lowest Unoccupied Molecular Orbital) energy level of certain molecules, which can be a useful strategy for tuning the electronic properties of materials for specific applications. nih.gov

Overview of Current Research Trajectories on Substituted Fluorene Systems

Current research on substituted fluorene systems is vibrant and multifaceted, exploring a wide range of applications. Scientists are actively developing new synthetic methodologies to create novel fluorene derivatives with tailored properties. sioc-journal.cn These efforts include the introduction of various functional groups to modulate the electronic and optical characteristics of the fluorene core.

A significant area of research is the development of fluorene-based materials for organic photovoltaics (OPVs). Scientists are designing and synthesizing donor-acceptor copolymers incorporating fluorene units to improve power conversion efficiencies. mdpi.com Another active research front is in the field of mechanofluorochromic materials, where fluorene derivatives are being engineered to exhibit high-contrast, multi-color fluorescence switching in response to mechanical stress. researchgate.net These materials hold promise for applications in advanced anti-counterfeiting technologies and as sensitive mechanical sensors. researchgate.net

Furthermore, the synthesis of spirobifluorene derivatives, which contain two fluorene units linked by a common spiro-carbon atom, is a key area of investigation. researchgate.net The three-dimensional structure of these molecules, often enhanced with tert-butyl groups, leads to materials with high glass transition temperatures, good morphological stability, and excellent performance in OLEDs. researchgate.netresearchgate.net The ongoing exploration of these and other substituted fluorene systems continues to push the boundaries of organic materials science, paving the way for the next generation of electronic and photonic devices.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18/c1-17(2,3)14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBREPODMPKTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482631 | |

| Record name | 9H-Fluorene, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58775-03-4 | |

| Record name | 9H-Fluorene, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 1,1 Dimethylethyl 9h Fluorene and Its Derivatives

Established Synthetic Routes to 2-(1,1-dimethylethyl)-9H-Fluorene and Related Fluorene (B118485) Derivatives

The synthesis of 2-substituted fluorenes can be approached through two primary strategies: the cyclization of appropriately substituted biphenyl (B1667301) precursors or the direct functionalization of a pre-existing fluorene core. While direct Friedel-Crafts alkylation of fluorene is a classical method, it often suffers from issues with polysubstitution and rearrangement, making it less suitable for the precise synthesis of isomers like 2-tert-butylfluorene.

A more controlled approach involves the construction of the fluorene skeleton from a 2-halo-biphenyl derivative. For instance, palladium-catalyzed intramolecular C-H activation of 2'-halo-diarylmethanes provides a facile route to fluorene derivatives in good to excellent yields. researchgate.net This method is tolerant of both electron-rich and electron-deficient substrates. researchgate.net Another established pathway is the alkylation at the C-9 position, which is facilitated by the acidity of the benzylic protons (pKa ≈ 22.6). asianpubs.orglibretexts.org For example, 9,9-diallylfluorene (B2720662) can be synthesized in high yield by reacting fluorene with allyl bromide in the presence of potassium hydroxide. asianpubs.org While this functionalizes the C-9 position, subsequent modifications would be needed to introduce substituents onto the aromatic rings. The synthesis of related compounds, such as 2,7-bis(1,1-dimethylethyl)-9H-fluorene, is documented, highlighting the accessibility of such substituted systems.

Palladium-Catalyzed Coupling Reactions in Fluorene Functionalization

Palladium catalysis has become an indispensable tool for the synthesis and functionalization of the fluorene scaffold, enabling the formation of C-C bonds with high efficiency and selectivity. researchgate.netnih.gov These methods often proceed under mild conditions and exhibit broad functional group tolerance.

Tandem reactions catalyzed by palladium, where a Suzuki cross-coupling is followed by a C(sp³)-H bond activation and cyclization, allow for the one-step synthesis of substituted fluorenes and indenofluorenes from simple precursors. nih.gov Another powerful strategy involves the palladium-catalyzed coupling of 2-iodobiphenyls with various partners. For example, reacting 2-iodobiphenyls with alkenyl bromides leads to the formation of 9-(diorganomethylidene)fluorenes through a cascade involving C-H activation, oxidative addition, reductive elimination, and an intramolecular Heck coupling. rsc.orgnih.gov Similarly, fluorenones can be accessed from 2-bromobenzaldehydes and arylboronic acids via a palladacycle-catalyzed sequential addition and cyclization process. acs.org

The Mizoroki-Heck reaction, which couples unsaturated halides with alkenes, is a versatile method for fluorene derivatization. wikipedia.orgorganic-chemistry.org It has been employed in both intermolecular and intramolecular contexts to build complex fluorene-based architectures.

An elegant application is the intramolecular Heck coupling that serves as the final step in the synthesis of 9-(diorganomethylidene)fluorenes. rsc.org This key cyclization step forms the five-membered ring of the fluorene core. Furthermore, tandem processes involving a conventional Mizoroki-Heck reaction followed by a reductive Heck reaction have been developed to construct diverse fluorene derivatives from cyclic diaryliodonium salts and terminal alkenes. researchgate.netresearchgate.net The Heck reaction is also used to append vinyl groups to the fluorene backbone, as demonstrated in the synthesis of 9,9-bis[4'-(9''-carbazovinylene)phenyl]fluorene, a blue-light-emitting material, from 9,9-bis(4'-iodophenyl)fluorene and N-vinylcarbazole. nih.gov

Table 1: Examples of Heck Reactions in Fluorene Synthesis

| Starting Materials | Catalyst System | Product Type | Description | Reference(s) |

| 2-Iodobiphenyls, Alkenyl bromides | Pd(OAc)₂, P(o-tol)₃ | 9-(Diorganomethylidene)fluorenes | A cascade reaction concluding with an intramolecular Heck coupling to form the fluorene core. | rsc.orgnih.gov |

| Cyclic Diaryliodoniums, Terminal Alkenes | Palladium catalyst, Et₃N/HCOONa | Substituted Fluorenes | A tandem sequence of a conventional Mizoroki-Heck reaction and a reductive Heck reaction. | researchgate.netresearchgate.net |

| 9,9-bis(4'-iodophenyl)fluorene, N-vinylcarbazole | Not specified | Fluorene-Carbazole Derivative | Intermolecular Heck reaction to form a blue-emitting compound for photoluminescence studies. | nih.gov |

For the synthesis of well-defined conjugated polymers containing fluorene units, the Suzuki–Miyaura catalyst-transfer condensation polymerization (CTCP) has emerged as a powerful chain-growth technique. acs.org This method allows for precise control over the molecular weight, dispersity, and end-groups of the resulting polymers, which is challenging to achieve with traditional step-growth polymerization. rsc.orgmdpi.com

The CTCP mechanism involves the intramolecular transfer of the palladium catalyst along the growing polymer chain, enabling a "living" polymerization character. rsc.org This has been successfully applied to synthesize a variety of fluorene-containing copolymers. For instance, the CTCP of fluorene-thiophene biaryl monomers yields well-defined poly(fluorene-alt-thiophene)s. rsc.org The use of triolborate-type fluorene monomers has been shown to facilitate rapid polymerization, providing access to high-molecular-weight polyfluorenes and polyfluorene-containing block and graft copolymers from various macroinitiators. rsc.org This approach has also been extended to create random and block copolymers of fluorene and carbazole (B46965). mdpi.com

Table 2: Fluorene Copolymers via Suzuki-Miyaura CTCP

| Monomer(s) | Initiator/Catalyst System | Resulting Polymer | Key Finding | Reference(s) |

| PinB-fluorene-thiophene-Br | AmPhos Pd initiator | Poly(fluorene-alt-thiophene) | The position of the alkyl substituent on the thiophene (B33073) ring is critical to suppress disproportionation. | rsc.org |

| Potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate | Iodobenzene derivative/Pd₂(dba)₃·CHCl₃/t-Bu₃P | High-molecular-weight Polyfluorenes (PFs) and PF-containing block copolymers | Triolborate monomers enable rapid, controlled polymerization with reduced water content. | rsc.org |

| Triolborate-type carbazole and fluorene monomers | 4-iodobenzyl alcohol/Pd₂(dba)₃•CHCl₃/t-Bu₃P | Fluorene/carbazole random and block copolymers | Demonstrates the versatility of the CTCP system for creating complex, well-defined conjugated materials. | mdpi.com |

Wittig-Type Olefination Strategies for Fluorene-9-ylidene Formation

The Wittig reaction provides a classic and reliable method for converting a carbonyl group into an alkene. wikipedia.orgvisualizeorgchem.com In fluorene chemistry, it is widely used to transform fluoren-9-one derivatives into fluoren-9-ylidene compounds, thereby creating an exocyclic double bond at the C-9 position. This transformation is fundamental for synthesizing a range of materials, including molecular motors, switches, and retinoid analogs. nih.govresearchgate.net

The reaction involves the condensation of a fluoren-9-one with a phosphonium (B103445) ylide (a Wittig reagent). For example, the reaction of 4-amino-9H-fluoren-9-one with the stabilized ylide tert-butoxycarbonylmethylenetriphenylphosphorane yields tert-butyl 2-(4-amino-9H-fluoren-9-ylidene)acetate, an intermediate for potential retinoid mimics. nih.govresearchgate.net This olefination can produce a mixture of (E) and (Z) isomers, the ratio of which depends on the nature of the ylide and the reaction conditions. wikipedia.orgnih.gov The Wittig reaction has also been used to synthesize more complex, highly conjugated systems, such as fluorene derivatives with terminal triphenylamine (B166846) groups for hole-transporting materials and functionalized benzamides. rsc.orgthieme-connect.de

Table 3: Examples of Wittig Olefination for Fluoren-9-ylidene Synthesis

| Fluorenone Substrate | Wittig Reagent | Product | Application/Significance | Reference(s) |

| 4-Amino-9H-fluoren-9-one | tert-Butoxycarbonylmethylenetriphenylphosphorane | tert-Butyl 2-(4-amino-9H-fluoren-9-ylidene)acetate | Synthesis of retinoid analogs. | nih.govresearchgate.net |

| 9,9-Bis(hexyl)-fluorene with formyl groups | Triphenylamine-based phosphonium ylide | 4,4′,4″-{[9,9-bis(hexyl)-9H-fluorene-2,4,7-triyl]tri-2,1-ethenediyl}tris(N,N-diphenyl)benzeneamine | Solution-processable hole-transporting material. | rsc.org |

| 9-(Phenylethynyl)-9H-fluoren-9-ols (precursors) | N/A (product contains fluoren-9-ylidene) | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides | Synthesis of highly functionalized, conjugated systems via a proposed allene (B1206475) carbocation intermediate. | thieme-connect.de |

Mechanistic Investigations of Fluorene-Based Carbanion Chemistry

The C-9 position of the fluorene ring is notable for the acidity of its methylene (B1212753) protons, with a pKa value of approximately 22.6 in DMSO. libretexts.orgwikipedia.org This acidity is significantly higher than that of simple hydrocarbons and is attributed to the extensive resonance stabilization of the resulting conjugate base, the fluorenyl carbanion. libretexts.org Upon deprotonation, the negative charge is delocalized over the entire planar, aromatic system, making the fluorenyl anion a classic subject in the study of carbanion chemistry. libretexts.orgacs.org

The stability and reactivity of the fluorenyl carbanion are influenced by several factors, including hybridization (the charge-bearing carbon is sp²-like) and the extent of conjugation. libretexts.org Spectrophotometric and electrochemical studies have been conducted to probe the nature of the fluorenyl carbanion in various solvents. acs.org Research into the fluorescence of ion pairs of the fluorenyl carbanion with different alkali metal cations has revealed how the nature of the ion pairing (contact vs. solvent-separated) is affected by solvent, temperature, and cation size, which in turn influences the photophysical properties. rsc.org

Novel Approaches to Fluorene Core Derivatization

Beyond established methods, research continues to uncover novel strategies for functionalizing the fluorene core, particularly at the versatile C-9 position. researchgate.net One innovative approach involves the boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides. thieme-connect.de This reaction proceeds through a proposed allene carbocation intermediate to afford highly functionalized and conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in excellent yields. thieme-connect.de

A broad review of synthetic methods highlights the importance of C-C bond formation at the 9-position, covering transition-metal-catalyzed and metal-free reactions. researchgate.net These modern techniques provide access to a diverse array of fluorene-based small molecules, polymers, and conjugated materials, expanding the structural and functional diversity of the fluorene chemical space. researchgate.net

Advanced Structural and Electronic Elucidation of 2 1,1 Dimethylethyl 9h Fluorene Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and conformational dynamics of 2-(1,1-dimethylethyl)-9H-fluorene systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the protons of the tert-butyl group typically appear as a sharp singlet around 1.3 ppm, a characteristic chemical shift for this group. The aromatic protons on the fluorene (B118485) core exhibit complex splitting patterns in the range of 7.0-8.0 ppm. The specific shifts and coupling constants are highly sensitive to the substitution pattern and the conformation of the molecule. For instance, in derivatives like (E)- and (Z)-2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene, ¹H NMR is instrumental in monitoring the progress of photoisomerization by observing changes in the signals of the fluorene and substituent protons. nih.gov

¹³C NMR spectroscopy complements the proton data by providing shifts for all carbon atoms. The quaternary carbon of the tert-butyl group resonates around 35 ppm, while the methyl carbons appear near 32 ppm. rsc.org The aromatic carbons of the fluorene skeleton are observed between 115 and 155 ppm. The chemical shifts of the aromatic carbons, particularly those near the point of substitution or intermolecular connections, are influenced by the torsional angle between fluorene units in polymers or aggregates. nih.gov Theoretical and experimental studies on poly(9,9-dialkylfluorene)s have shown that the ¹³C chemical shifts of carbons C1, C2, and C3 are at a minimum for planar conformations and a maximum when the inter-monomer torsion angle is 90 degrees. nih.gov This relationship allows for the detailed analysis of chain conformation in solution. nih.gov

Variable-temperature NMR studies can reveal information about dynamic processes, such as hindered rotation or polymer chain flexing, by observing changes in chemical shifts and line shapes. nih.gov Furthermore, advanced 2D NMR techniques like COSY, HSQC, and HMBC are employed to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecular framework.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(1,1-dimethylethyl)-9H-Fluorene Moieties

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| tert-Butyl Protons | ~1.3 (singlet) | - | rsc.org |

| Aromatic Protons | 7.0 - 8.0 (multiplets) | - | nih.govrsc.org |

| Methylene (B1212753) Protons (C9) | ~3.8 | ~37 | chemicalbook.com |

| tert-Butyl Quaternary Carbon | - | ~35 | rsc.org |

| tert-Butyl Methyl Carbons | - | ~32 | rsc.org |

| Aromatic Carbons | - | 115 - 155 | rsc.orgnih.gov |

Utility of Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of 2-(1,1-dimethylethyl)-9H-fluorene and its derivatives. High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.orgrsc.org

In the mass spectrum of the parent compound, the molecular ion peak (M⁺) would be expected at m/z 222.14, corresponding to the formula C₁₇H₁₈. A common fragmentation pattern involves the loss of a methyl group (•CH₃) from the tert-butyl substituent, leading to a prominent peak at m/z 207.12 (M-15). Subsequent fragmentation can occur within the fluorene ring system, though the bicyclic aromatic core is relatively stable. For instance, the electron ionization mass spectrum of the related 2,7-dibromo-9H-fluorene shows a strong molecular ion peak, demonstrating the stability of the fluorene core. nist.gov

For larger, more complex derivatives, MS helps to confirm the successful outcome of a synthetic step. For example, in the synthesis of tert-butylated spirofluorene compounds, HRMS data is used to verify the calculated mass of the final product to within a few parts per million, leaving no doubt as to its identity. rsc.org

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Representative tert-Butylated Fluorene Derivative

| Compound | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| A tert-butylated spirofluorene amine | [M+] | 1235.7308 | 1235.7301 | rsc.org |

Electronic Absorption Spectroscopy for Conjugation Pathway Assessment

Electronic absorption (UV-Vis) spectroscopy is a key method for probing the π-conjugated system of 2-(1,1-dimethylethyl)-9H-fluorene. The absorption spectrum is dictated by the electronic transitions between molecular orbitals, primarily π → π* transitions within the aromatic fluorene core.

Unsubstituted fluorene exhibits characteristic absorption bands with maxima around 261 nm and longer wavelength features. nih.govaatbio.com The introduction of the 2-(1,1-dimethylethyl) group, an alkyl substituent, has a relatively minor effect on the absorption spectrum, causing slight shifts in the absorption maxima due to its weak electron-donating inductive effect. Studies on 2-tert-butyl-9-ylidene-fluorene derivatives show that their UV spectra are very similar to that of fluorene itself for transitions above 240 nm. nih.gov

However, when the fluorene moiety is incorporated into larger conjugated systems, such as polymers or molecules with other chromophores, the absorption spectrum changes significantly. The extent of π-conjugation along the backbone dictates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Extending the conjugation length generally lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths. researchgate.net For example, introducing aryl groups at other positions on the spirobifluorene core leads to red-shifts in the absorption spectra. researchgate.net The solvent environment can also influence the absorption maxima, with polar solvents often causing shifts compared to nonpolar solvents. researchgate.net

Table 3: UV-Vis Absorption Data for Fluorene and a Related Derivative

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Reference |

|---|---|---|---|

| Fluorene | Cyclohexane | 261, 301 | aatbio.comresearchgate.net |

| (E/Z)-2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene | Not specified | Similar to fluorene (>240 nm) | nih.gov |

| tert-butylated spirofluorene derivatives | Dichloromethane | 360 - 399 | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of 2-(1,1-dimethylethyl)-9H-fluorene by probing its characteristic bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying key functional groups. The 2-(1,1-dimethylethyl)-9H-fluorene molecule exhibits several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and C9 methylene groups are observed just below 3000 cm⁻¹ (typically in the 2850-2970 cm⁻¹ range). rsc.org

C=C Stretching: Aromatic ring stretching vibrations are found in the 1450-1610 cm⁻¹ region.

C-H Bending: Bending vibrations (scissoring, rocking, wagging) for the CH₂ and CH₃ groups of the tert-butyl substituent are present in the 1360-1470 cm⁻¹ range. rsc.org

Out-of-Plane Bending: Aromatic C-H out-of-plane (OOP) bending vibrations occur between 730-890 cm⁻¹, and their specific positions can help confirm the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information. As a non-polar molecule, the vibrations of the fluorene core are often strongly Raman active. While specific Raman data for 2-(1,1-dimethylethyl)-9H-fluorene is not abundant, general features can be predicted. The symmetric breathing modes of the aromatic rings and the skeletal vibrations of the tert-butyl group would be expected to produce strong Raman signals. researchgate.net In more complex systems like molecular crystals, low-frequency Raman or transient absorption spectroscopy can identify torsional modes, such as the 79 cm⁻¹ mode observed in a bifluorene crystal, which provides insight into dynamic disorder and exciton (B1674681) coupling. acs.org

Table 4: Key Vibrational Frequencies (cm⁻¹) for tert-Butylated Fluorene Systems

| Vibration Type | Technique | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aliphatic C-H Stretch | IR | 2850 - 2970 | rsc.org |

| Aromatic C=C Stretch | IR | 1450 - 1610 | rsc.org |

| CH₃/CH₂ Bending | IR | 1360 - 1470 | rsc.org |

| Low-Frequency Torsional Mode | Transient Absorption | ~79 | acs.org |

X-ray Crystallography for Solid-State Structural Determination of Fluorene Derivatives

For example, the crystal structures of the (E) and (Z) isomers of 2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene have been determined, which unambiguously established their stereochemistry. nih.gov The analysis revealed that the tert-butyl group does not introduce significant additional strain into the molecule. In the Z isomer, a close proximity between the tert-butyl group and the adjacent trityl group suggests the presence of attractive van der Waals interactions. nih.gov

Crystallographic studies on other fluorene derivatives reveal that the fluorene unit itself is nearly planar, although slight twists between the two benzene (B151609) rings can occur. mdpi.comroyalsocietypublishing.org The packing of molecules in the crystal lattice is governed by intermolecular forces such as C-H···π and π-π stacking interactions. researchgate.netresearchgate.net The distance between the centroids of stacked fluorene rings is a critical parameter, with distances around 3.5 Å indicating significant π-π interactions. nih.gov These solid-state packing arrangements are crucial as they strongly influence the bulk properties of materials used in electronic devices.

Table 5: Selected Crystallographic Data for a Fluorene Derivative

| Compound | (Z)-tert-Butyl 2-(4-amino-9H-fluoren-9-ylidene)acetate |

|---|---|

| Formula | C₁₉H₁₉NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.0820 (12) |

| b (Å) | 13.7330 (17) |

| c (Å) | 24.568 (3) |

| V (ų) | 3064.2 (7) |

| Z | 8 |

| Key Feature | π–π stacking interactions observed with a centroid–centroid distance of 3.583 (2) Å. |

| Reference | nih.gov |

Photophysical Properties and Their Modulation in 2 1,1 Dimethylethyl 9h Fluorene Derivatives

Analysis of Luminescence Characteristics (Fluorescence, Phosphorescence)

Derivatives of 2-(1,1-dimethylethyl)-9H-fluorene often exhibit strong fluorescence. For instance, a series of tert-butylated spirofluorene derivatives incorporating a diphenylaminoaryl-vinyl group have been synthesized and shown to be efficient blue-emitting materials in OLEDs. rsc.org The electroluminescence spectra of these materials show peak wavelengths in the blue region, for example, at 458 nm and 484 nm. rsc.org Another example is 10,10′-bis(4-tert-butylphenyl)-9,9′-bianthracene (BAn-(4)-tBu), a tert-butylated 9,9′-bianthracene derivative, which is a highly efficient deep blue fluorophore. researchgate.net

The fluorescence of these compounds can be influenced by the molecular structure and the surrounding environment. For example, the emission spectra of some fluorene (B118485) derivatives show a dependence on solvent polarity, indicating a change in the electronic distribution upon excitation. rsc.org The presence of a tert-butyl group can also prevent intermolecular interactions that might otherwise quench fluorescence. For instance, the steric hindrance provided by the tert-butyl group in some fluorene-capped aromatic hydrocarbons prevents excimer formation, leading to higher photoluminescence (PL) efficiencies. utexas.edu

Phosphorescence, the emission of light from a triplet excited state, is less commonly reported for these derivatives at room temperature but has been observed at low temperatures (77 K). dtu.dk For some related dibenzothiophene (B1670422) derivatives, a significant red-shift of about 100 nm is observed in the emission spectrum at 77 K compared to the room-temperature fluorescence, which is characteristic of phosphorescence. dtu.dk The efficiency of delayed fluorescence, which can be thermally activated, has been noted to increase with temperature in some systems. ubbcluj.ro

Quantum Yield and Excited-State Lifetime Investigations in Fluorene Systems

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for these materials. For many 2-(1,1-dimethylethyl)-9H-fluorene derivatives, high quantum yields have been reported. For example, fluorene-capped aromatic hydrocarbons like FDF, FPF, and FAF exhibit high PL quantum yields of 0.90, 0.85, and 0.62, respectively. utexas.edu In some cases, the quantum yield can be near unity. ucf.edu However, the quantum yield can also be solvent-dependent. For instance, for an asymmetrical fluorene derivative, the quantum yield varied with the solvent used. ucf.edu

The excited-state lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is another key photophysical parameter. Short fluorescence lifetimes, on the order of nanoseconds, are typical for many highly fluorescent fluorene derivatives. For a series of 9,9'-bis-(alkyl)-2,7-diarylfluorenes, fluorescence lifetimes ranged from 0.23 to 1.14 ns. ias.ac.in The lifetime of the excited state can be influenced by various factors, including the molecular structure and the solvent. For example, the introduction of methyl substituents in diphenyldibenzofulvene derivatives with a tert-butyl substituted fluorene stator was found to increase the lifetime of the aggregates. acs.org The presence of a rigid structure with limited rotational freedom generally leads to a longer fluorescence lifetime. acs.org

Here is an interactive data table summarizing the quantum yield and excited-state lifetime for selected fluorene derivatives:

| Compound | Quantum Yield (ΦF) | Excited-State Lifetime (τ) | Solvent | Reference |

| FDF | 0.90 | - | MeCN/Benzene (B151609) (1:1) | utexas.edu |

| FPF | 0.85 | - | MeCN/Benzene (1:1) | utexas.edu |

| FAF | 0.62 | - | MeCN/Benzene (1:1) | utexas.edu |

| Compound 3 | ~1.0 | - | Various | ucf.edu |

| 9,9'-bis-(alkyl)-2,7-diarylfluorenes | 0.12-0.87 | 0.23-1.14 ns | - | ias.ac.in |

Transient Absorption Spectroscopy and Excited-State Dynamics

Transient absorption (TA) spectroscopy is a powerful technique to study the dynamics of excited states. Upon photoexcitation, molecules are promoted to an excited state, and TA spectroscopy probes the absorption of this transient species. This allows for the characterization of the excited-state lifetime and the identification of different excited-state processes, such as intersystem crossing and internal conversion. osti.govnih.gov

For example, in a study of a substituted fluorene derivative, FR0, time-resolved fluorescence spectroscopy and quantum chemical calculations revealed the presence of three close-lying excited singlet states. nih.gov The relaxation dynamics from these states were found to be dependent on the solvent, particularly the presence of hydroxyl groups, highlighting the role of hydrogen bonding in mediating the excited-state dynamics. nih.gov In another study on Pd(II) biladienes, TA spectroscopy revealed that excitation into higher-energy states led to an additional deactivation pathway compared to excitation into the lowest excited state. osti.gov

TA studies on BODIPY derivatives with 9,9-dimethyl-9H-fluoren-2-yl substituents showed strong excited-state absorption in the near-infrared region, which is relevant for applications like optical limiting. mdpi.com The dynamics of these excited states are crucial for understanding and optimizing the performance of these materials in various applications.

Two-Photon Absorption (TPA) Cross-Section Determination and Non-Linear Optical (NLO) Behavior

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is of great interest for applications such as 3D microfabrication, high-resolution imaging, and optical power limiting. ucf.edu Fluorene derivatives, including those with tert-butyl groups, have shown promising TPA properties. ucf.edupku.edu.cn

The TPA cross-section (σ₂) is a measure of the TPA efficiency. For a series of fluorene derivatives, TPA cross-sections have been determined using methods like two-photon induced fluorescence and Z-scan. rsc.orgucf.edu For example, a symmetrical fluorene derivative with benzothiazole (B30560) as electron-withdrawing groups exhibited a large peak TPA cross-section of 6000 GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹) at 600 nm. ucf.edu Another study on two fluorene derivatives with phosphonate (B1237965) and nitro electron-withdrawing groups reported TPA cross-sections of 650 and 1300 GM, respectively. ucf.edu The magnitude of the TPA cross-section is influenced by the molecular structure, including the nature of the terminal groups and the length of the π-conjugated system. pku.edu.cnrsc.org

Here is an interactive data table summarizing the TPA cross-sections for selected fluorene derivatives:

| Compound | Peak TPA Cross-Section (σ₂) [GM] | Wavelength [nm] | Reference |

| Symmetrical fluorene with benzothiazole groups | 6000 | 600 | ucf.edu |

| Fluorene with phosphonate group | 650 | - | ucf.edu |

| Fluorene with nitro group | 1300 | - | ucf.edu |

| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene (1) | ~1300 | ~660 | rsc.org |

| 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene (2) | ~1900 | ~660 | rsc.org |

| ZL-61 | 8321 | 800 | mdpi.com |

| ZL-22 | 1864 | 800 | mdpi.com |

Solvent Effects on Electronic Transitions and Photophysical Parameters

The solvent environment can have a significant impact on the photophysical properties of 2-(1,1-dimethylethyl)-9H-fluorene derivatives. nih.govresearchgate.net This is due to interactions between the solute molecule and the solvent molecules, which can stabilize or destabilize the ground and excited states to different extents. nih.gov These interactions can be non-specific (e.g., dipole-dipole interactions) or specific (e.g., hydrogen bonding). nih.gov

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a common phenomenon for these compounds. The absorption and emission spectra of fluorene derivatives often show shifts in different solvents. rsc.orgucf.edu For example, the emission spectrum of a substituted fluorene aldehyde, FR0, exhibited time-dependent changes in protic solvents, indicating a significant role of the solvent in the excited-state relaxation dynamics. nih.gov The dipole moment of the molecule can also change upon excitation, and the interaction of this dipole with the solvent polarity can affect the energy of the electronic transitions. nih.govresearchgate.net

The fluorescence quantum yield and lifetime can also be affected by the solvent. ucf.eduresearchgate.netrsc.org For instance, the quantum yield of an asymmetrical fluorene derivative was found to be solvent-dependent. ucf.edu In some cases, the fluorescence lifetime has been observed to increase with the dielectric constant of the solvent. researchgate.net These solvent effects are crucial to consider when designing and utilizing these compounds for specific applications, as the performance can vary significantly depending on the medium.

Electrogenerated Chemiluminescence (ECL) in Fluorene-Based Systems

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the reaction of electrochemically generated species. Fluorene-based molecules are of interest for ECL applications due to their good electrochemical stability and high fluorescence quantum yields. utexas.edu

The introduction of fluorene groups into aromatic hydrocarbons has been shown to enhance their ECL efficiency and stability. For example, capping diphenylamine (B1679370) (DPA), pyrene, and anthracene (B1667546) with fluorene derivatives resulted in new compounds (FDF, FPF, and FAF) with bright ECL. utexas.edu The steric hindrance from the fluorene substitutions prevents the formation of excimers, which can be a quenching pathway, leading to high ECL quantum yields. utexas.edu For instance, FPF exhibits bright blue ECL with a high quantum yield of 0.85. utexas.edu

The ECL mechanism for these compounds typically follows the "S-route," where the annihilation reaction has sufficient energy to directly populate the singlet excited state, leading to efficient light emission. utexas.edu The ECL spectra of these compounds are generally similar to their photoluminescence spectra, confirming that the emission originates from the same excited state. nih.govntu.edu.tw The stability of the ECL emission is also an important factor, and fluorene derivatives have shown good stability over many cycles. utexas.edu

Electrochemical Behavior and Redox Chemistry of 2 1,1 Dimethylethyl 9h Fluorene Analogues

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. mdpi.com It involves cycling the potential of a working electrode and measuring the resulting current to determine the oxidation and reduction potentials of an analyte. mdpi.com For fluorene (B118485) analogues, CV provides crucial insights into their ability to accept or donate electrons.

The redox potentials of these compounds are key parameters for their application in electronic devices. The oxidation potential is related to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO), while the reduction potential corresponds to the energy gained upon adding an electron to the Lowest Unoccupied Molecular Orbital (LUMO). ugr.es In many studies of fluorene derivatives, redox potentials are reported against the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple, a standard internal reference in non-aqueous electrochemistry. ugr.es

The reversibility of the redox processes is also determined from CV measurements. A reversible process typically shows a peak potential separation (ΔEp) between the anodic and cathodic peaks of approximately 59/n mV (where n is the number of electrons transferred) at room temperature. Wider separations suggest quasi-reversible or irreversible processes. The study of various substituted indeno[1,2-b]fluorenes, which are structurally related to fluorene, shows that many exhibit reversible or quasi-reversible redox waves. ugr.es

Table 1: Electrochemical Data for Selected Indeno[1,2-b]fluorene Analogues

This interactive table presents the oxidation and reduction potentials for a series of indeno[1,2-b]fluorene derivatives, which share a core structure with fluorene. The data is determined by cyclic voltammetry.

Data sourced from a study on indeno[1,2-b]fluorene derivatives. ugr.es

Investigation of Radical Ion Formation and Stability in Fluorene Derivatives

The oxidation or reduction of fluorene derivatives leads to the formation of radical cations or radical anions, respectively. The stability of these radical ions is a critical factor for the performance and longevity of organic electronic devices. The introduction of bulky substituents like tert-butyl groups can enhance the stability of these radicals through kinetic protection, which shields the reactive radical center. mdpi.com

The formation of radical cations has been confirmed in various studies. For instance, monitoring reaction solutions of certain olefins with fluorinating agents by electrospray ionization mass spectrometry (ESI-MS) allowed for the detection and characterization of key radical cationic intermediates. acs.org This provides direct evidence for the existence of such species. The electrochemical generation of radical cations from nonpolar compounds like polycyclic aromatic hydrocarbons (PAHs) is also well-documented, expanding the utility of techniques like ESI-MS. osti.gov

The stability of neutral fluorenyl-based radicals has also been a subject of intense research. By functionalizing the fluorene core, remarkably stable radicals can be synthesized. mdpi.com These radicals exhibit enhanced stability due to efficient spin delocalization across the molecular framework and the kinetic protection afforded by bulky groups. mdpi.com This inherent stability of the radical form is closely related to the stability of the corresponding radical ions.

HOMO-LUMO Energy Level Alignment and its Correlation with Electrochemical Data

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals is known as the HOMO-LUMO gap (Eg), which is a key parameter determining the chemical reactivity and stability of the molecule.

Electrochemical measurements from cyclic voltammetry can be used to estimate the HOMO and LUMO energy levels. ugr.es The onset potentials of the first oxidation and reduction waves are used to calculate these energies, often assuming a standard energy level for the ferrocene reference. ugr.es A direct correlation exists: a lower oxidation potential corresponds to a higher HOMO energy level, making the molecule easier to oxidize. Similarly, a less negative reduction potential indicates a lower LUMO energy level, making the molecule easier to reduce.

For fluorene analogues and related compounds like indeno[1,2-b]fluorenes, modifying the structure with different substituents allows for the tuning of the HOMO-LUMO gap. ugr.es Introducing electron-donating groups tends to raise the HOMO level, while electron-withdrawing groups can lower both HOMO and LUMO levels. This "HOMO-LUMO gap engineering" is fundamental for designing materials with specific electronic properties. ugr.esnih.gov Reducing the HOMO-LUMO gap can lead to materials that absorb light at longer wavelengths and can enhance charge transport properties. ugr.esnih.gov

Table 2: Estimated Frontier Orbital Energies and Electrochemical Gaps for Indeno[1,2-b]fluorene Analogues

This interactive table displays the estimated HOMO and LUMO energy levels and the resulting electrochemical energy gap for the same series of indeno[1,2-b]fluorene derivatives. These values are calculated from cyclic voltammetry data.

Data sourced from a study on indeno[1,2-b]fluorene derivatives, estimated from CV data vs Fc/Fc+. ugr.es

Spectroelectrochemical Studies of Fluorene-Based Cations and Radicals

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of electrochemically generated species in real-time. This method is particularly useful for characterizing transient species like radical ions and cations. By applying a potential to generate the species of interest, its absorption spectrum (typically UV-Vis-NIR) can be recorded simultaneously.

Studies on the fluorene cation (C₁₃H₁₀⁺) provide a foundational understanding of the electronic transitions in these species. The fluorene cation has been generated through methods like electron impact ionization and vacuum ultraviolet photoionization and then studied using absorption spectroscopy. acs.org These experimental studies are often complemented by theoretical calculations, such as time-dependent density functional theory (TDDFT), to assign the observed electronic transitions. acs.org For the fluorene cation, several low-lying excited states have been identified, and the calculated energies of these states show good agreement with experimental data from both optical and photoelectron spectroscopy. acs.org These studies reveal that the electronic absorption spectra of the cations can be dramatically different from their neutral precursors. acs.org

This approach is essential for understanding the behavior of fluorene-based materials in optoelectronic devices, where they are subjected to electrical fields and exist in charged or radical states. The absorption characteristics of these cations and radicals determine how the material interacts with light in its operational state, which is critical for applications in displays, sensors, and solar cells.

Applications of 2 1,1 Dimethylethyl 9h Fluorene Derivatives in Advanced Functional Materials

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-(1,1-dimethylethyl)-9H-fluorene are emerging as crucial building blocks for organic light-emitting diodes (OLEDs), particularly in the development of highly efficient and stable emitters and host materials. The incorporation of the tert-butyl group offers significant advantages in device performance.

The introduction of two tert-butyl groups into hetero-donor thermally activated delayed fluorescence (TADF) compounds has been shown to effectively increase molecular solubility and reduce aggregation-caused self-quenching of excitons in neat films. scienceandtechnology.com.vn This is achieved by inhibiting intramolecular vibrational relaxation and intermolecular π–π stacking. scienceandtechnology.com.vn Solution-processed non-doped OLEDs utilizing these blue TADF emitters have achieved record-high external quantum efficiencies (EQE) of 25.8%. scienceandtechnology.com.vn Furthermore, an all-TADF white OLED with an EQE of 27.3% has been demonstrated by employing a blue TADF emitter with tert-butyl groups as a host for an orange-red TADF dopant. scienceandtechnology.com.vn

In another study, multifunctional luminophores exhibiting TADF and aggregation-induced emission enhancement were developed using tert-butyl substituted 9,9-dimethyl-9,10-dihydro-acridine as a donor and perfluorobiphenyl as an acceptor. mdpi.com These compounds, when used as blue/sky-blue emitters in OLEDs, resulted in devices with a low turn-on voltage of 3 V and a maximum external quantum efficiency of 16.3%. mdpi.com The presence of tert-butyl groups, along with other interactions, was found to be responsible for the formation of crystalline polymorphs with distinct emission colors. mdpi.com

Fluorene-based copolymers are also extensively used in OLEDs. nih.gov For instance, copolymers of 9,9-dioctylfluorene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) have been synthesized for red-emitting OLEDs. nih.gov The incorporation of even a small amount of the DBT comonomer can completely quench the polyfluorene fluorescence, leading to saturated red emission. nih.gov

Table 1: Performance of OLEDs Incorporating 2-(1,1-dimethylethyl)-9H-Fluorene Derivatives and Analogs

| Emitter/Host Material Type | Device Structure | Max. EQE (%) | Turn-on Voltage (V) | Emission Color | Reference |

| Blue TADF Emitter with tert-butyl groups | Solution-processed non-doped | 25.8 | - | Blue | scienceandtechnology.com.vn |

| All-TADF White OLED with tert-butylated host | Single emitting layer | 27.3 | - | White | scienceandtechnology.com.vn |

| Blue/Sky-Blue AIDF Emitter with tert-butyl groups | Multilayer | 16.3 | 3 | Blue/Sky-Blue | mdpi.com |

| Red-emitting Copolymer (15% DBT) | ITO/PEDT/PFO-DBT/Ba/Al | 1.4 (quantum efficiency) | - | Red | nih.gov |

Active Components in Organic Photovoltaic Devices (Organic Solar Cells, Dye-Sensitized Solar Cells)

The unique electronic properties of 2-(1,1-dimethylethyl)-9H-fluorene derivatives make them suitable as active components in organic photovoltaic (OPV) devices, including organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs).

In the realm of OSCs, fluorene-based semiconducting copolymers are widely synthesized and investigated. researchgate.net These polymers often serve as the electron donor in bulk heterojunction (BHJ) solar cells. researchgate.net For example, copolymers composed of 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophenes and (2E,2'E)-3,3'-(2,5-bis(octyloxy)-1,4-phenylene) bis(2-(5-bromothiophene-2-yl)acrylonitrile)s have been synthesized for use in OSCs. researchgate.net These devices, using the polymer as the donor and a fullerene derivative (PC71BM) as the acceptor, have achieved power conversion efficiencies (PCEs) up to 1.22%. researchgate.net The fluorene (B118485) unit is a versatile building block for creating polymers with tailored properties for photovoltaic applications. nih.govjst.go.jp

Fluorene derivatives have also been successfully employed in DSSCs. A novel organic dye incorporating a 2,7-diaminofluorene (B165470) unit as the electron donor and cyanoacrylic acid as the acceptor and anchoring group has been used in a DSSC, achieving a light-to-electricity conversion efficiency of 6.31%. nih.gov This performance is among the best for DSSCs based on organic dyes. nih.gov The fluorene moiety enhances the electron-donating ability of the triarylamine unit in the dye, leading to improved device performance. gatech.edu The incorporation of a fluoren-9-ylidene unit into the dye skeleton has been shown to result in a high open-circuit voltage (Voc) of up to 0.794 V. scispace.com

Table 2: Performance of Organic Photovoltaic Devices with Fluorene-Based Components

| Device Type | Active Material | Key Performance Metric | Value | Reference |

| Organic Solar Cell | Fluorene-based copolymer:PC71BM (1:2) | Power Conversion Efficiency (PCE) | 1.22% | researchgate.net |

| Dye-Sensitized Solar Cell | JD2 dye (2,7-diaminofluorene based) | Light-to-Electricity Conversion Efficiency (η) | 6.31% | nih.gov |

| Dye-Sensitized Solar Cell | Fluoren-9-ylidene-based dye (Compound 3) | Power Conversion Efficiency (η) | 4.73% | scispace.com |

Materials for Organic Field-Effect Transistors (OFETs)

The charge transport properties of fluorene-based materials, which can be modulated by the introduction of substituents like the tert-butyl group, make them promising candidates for the active layer in organic field-effect transistors (OFETs). The rigid and planar structure of the fluorene core facilitates intermolecular π-π stacking, which is essential for efficient charge transport.

Fluorene-based copolymers have been investigated for their charge transport properties in OFETs. nih.gov The charge carrier mobility in these materials is a critical parameter for device performance. For instance, air-stable and solution-processable fluorene-based bipolar charge transporting materials have been designed and synthesized, exhibiting hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm²/Vs. researchgate.net A specific fluorene derivative, 2,7-diphenyl-9H-fluorene, has demonstrated a high hole mobility of 0.25 cm²/Vs. jst.go.jp

The introduction of comonomers into a polyfluorene chain can significantly alter the charge transport characteristics. researchgate.net Quantum-chemical studies have shown that the choice of the comonomer is critical for defining the shape of the frontier electronic levels and the resulting intrachain charge mobilities in fluorene-based alternating copolymers. researchgate.net Copolymers of fluorene and benzothiadiazole, for example, have been studied for their potential in various optoelectronic devices, including OFETs. nih.gov

Development of Organic Semiconductor Lasers

The high photoluminescence quantum yield and good charge mobility of fluorene derivatives make them excellent candidates for the development of organic semiconductor lasers. A key challenge in this field is the synthesis of organic materials that exhibit low amplified spontaneous emission (ASE) thresholds and high stability.

A notable example is the organic laser molecule 2,7-diphenyl-9H-fluorene (LD-1), which exhibits state-of-the-art integrated optoelectronic properties. jst.go.jp This molecule demonstrates a high mobility of 0.25 cm²/Vs, a high photoluminescence quantum yield of 60.3%, and superior deep-blue laser characteristics. jst.go.jp It shows a low lasing threshold of 71 µJ/cm² and a high-quality factor (Q) of ~3100 at an emission peak of 390 nm. jst.go.jp This work represents a significant advancement in the development of organic semiconductor laser molecules and is particularly important for deep-blue optical and laser applications. jst.go.jp

Other fluorene derivatives have also been investigated for their lasing properties. For example, 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene and its sulfonyl analog have demonstrated efficient lasing in a nondispersive flat resonator with lasing efficiencies of ~25–30%. researchgate.net

Integration into Conjugated Polymers and Copolymers for Electronic Applications

The 2-(1,1-dimethylethyl)-9H-fluorene unit is a valuable monomer for integration into conjugated polymers and copolymers for a wide range of electronic applications. The tert-butyl group enhances the solubility and processability of the resulting polymers without significantly compromising their electronic properties.

Fluorene-based conjugated copolymers are synthesized for various applications, including OLEDs, OSCs, and sensors. The properties of these copolymers can be finely tuned by selecting appropriate comonomers. For instance, copolymerizing fluorene with electron-accepting units like 2,1,3-benzothiadiazole (B189464) can lower the bandgap and shift the emission color to longer wavelengths. nih.govnih.gov A series of fluorene-based random copolymers incorporating two different acceptor units have been synthesized, exhibiting strong absorption in the 300-700 nm range and optical band gaps of 1.86-1.90 eV.

The synthesis of well-defined poly(2,7-fluorene) derivatives has been achieved through palladium-catalyzed couplings, resulting in processable polymers with blue emission and high quantum yields. jst.go.jp These polymers have potential applications in various electronic devices. The introduction of functional groups onto the fluorene backbone can also impart specific functionalities, such as ion sensing capabilities.

Advanced Optical Limiting Materials

Optical limiting materials are crucial for protecting sensitive optical components and human eyes from high-intensity laser radiation. Fluorene derivatives, with their large two-photon absorption (TPA) cross-sections, are promising candidates for such applications.

The nonlinear optical properties of fluorene derivatives have been a subject of investigation. Theoretical studies on 2,7-bis(4′-(dimethylamino)-distyryl)-9H-fluorene and 2,7-bis(4′-(nitro)-distyryl)-9H-fluorene have shown that they possess large TPA cross-sections and pronounced optical-limiting properties. The terminal groups on the fluorene derivative play a crucial role in determining its nonlinear optical properties. Another study synthesized a new 9-branched fluorene derivative and found its TPA coefficient (β) to be 1.32 × 10⁻² cm/GW, indicating its potential as an optical limiting material. researchgate.net

Copolymers based on fluorene and benzothiadiazole have also been investigated for their multiphoton absorption and optical limiting properties. nih.gov These materials exhibit significant two-photon absorption cross-sections, making them suitable for optical limiting applications. nih.gov

Charge Transport Layer Components in Optoelectronic Devices

In multilayer optoelectronic devices such as OLEDs and perovskite solar cells, dedicated charge transport layers are essential for efficient device operation. Derivatives of 2-(1,1-dimethylethyl)-9H-fluorene are well-suited for use in these layers, particularly as hole-transporting materials (HTMs).

The fluorenyl group has been incorporated into molecules to create solution-processable HTMs with high solubility and thermal stability. researchgate.net For example, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) has been developed as an effective alternative to the commonly used HTM, N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD). researchgate.net An OLED device using 2M-DDF as the hole-transport layer achieved a maximum luminance of 21,412 cd/m² and a maximum current efficiency of 4.78 cd/A, significantly outperforming a similar device with TPD. researchgate.net

Fluorene-based bipolar charge transporting materials have also been synthesized, which are capable of transporting both holes and electrons. researchgate.net These materials often feature electron-donating carbazolyl moieties attached to a fluorene core that is functionalized with electron-accepting groups. researchgate.net Such bipolar materials are valuable for simplifying device architectures and improving charge balance within the emissive layer of OLEDs.

Table 3: Hole Mobility of Fluorene-Based Charge Transport Materials

| Material | Hole Mobility (cm²/Vs) | Measurement Technique | Reference |

| Fluorene-based bipolar materials | 10⁻⁴ - 10⁻⁵ | Time-of-flight | researchgate.net |

| 2,7-diphenyl-9H-fluorene (LD-1) | 0.25 | - | jst.go.jp |

Future Directions in Research on 2 1,1 Dimethylethyl 9h Fluorene and Fluorene Based Systems

Design Principles for Tailored Photophysical and Electrochemical Characteristics

The strategic molecular design of fluorene-based materials is critical for achieving desired outcomes in organic electronics. While the incorporation of the 2-(1,1-dimethylethyl)-9H-fluorene unit is a significant starting point, further refinement of its photophysical and electrochemical properties remains a key focus for current and future research.

A central strategy involves the precise placement of electron-donating and electron-withdrawing groups on the fluorene (B118485) framework. This donor-acceptor (D-A) approach enables fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, attaching electron-donating groups like triphenylamine (B166846) or carbazole (B46965) can elevate the HOMO level, which aids in hole injection and transport. In contrast, adding electron-withdrawing moieties such as benzothiadiazole or cyano groups can lower the LUMO level, improving electron injection and transport. The 2-tert-butyl group enhances the solubility and processability of these complex molecules without significantly affecting their electronic properties, making it a valuable component. mdpi.com

Future investigations will aim to create more sophisticated D-A structures, including D-A-D, A-D-A, and other complex multi-component systems that feature the 2-(1,1-dimethylethyl)-9H-fluorene unit. The objective is to gain precise control over the intramolecular charge transfer (ICT) characteristics of the excited state, which directly impacts the emission color and efficiency of organic light-emitting diodes (OLEDs). By carefully selecting the donor and acceptor strengths, emission can be tuned across the visible spectrum.

Another important design principle is the extension of the π-conjugated system. Linking multiple 2-(1,1-dimethylethyl)-9H-fluorene units to form oligomers and polymers can shift the absorption and emission spectra to longer wavelengths and significantly enhance charge carrier mobility. The tert-butyl groups are crucial in this context as they prevent excessive aggregation and ensure good film-forming properties, which are vital for device fabrication. mdpi.com Future work will explore new linkages and co-monomers to develop materials with customized bandgaps and high charge carrier mobilities for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Exploration of Novel Functionalization Strategies for Enhanced Performance

The fluorene scaffold presents several positions for functionalization beyond the C-2 position, each offering a distinct chance to boost material performance. The C-9 position is especially significant. ontosight.ai Attaching bulky substituents at this location can effectively hinder the formation of unwanted long-wavelength emission bands in OLEDs, which result from aggregate formation, thereby enhancing color purity and device stability. ontosight.ai The 2-tert-butyl group complements this by further improving solubility.

Future research will explore more complex functionalization techniques. nih.gov This includes creating reactive sites on the fluorene molecule that can be modified after polymerization, allowing for fine-tuning of material properties with a high degree of control. For instance, introducing a leaving group at a particular position could facilitate the attachment of various functional moieties through straightforward chemical reactions.

Additionally, the synthesis of fluorene-based dendrimers and star-shaped molecules incorporating the 2-(1,1-dimethylethyl)-9H-fluorene unit is a promising field of study. elsevierpure.com These three-dimensional structures may offer better solution processability, increased light-harvesting abilities, and improved film morphology compared to their linear counterparts. The bulky tert-butyl groups would play a key role in preventing intermolecular interactions and guiding the self-assembly of these intricate structures.

Advanced Computational Modeling for Predictive Material Design

The conventional trial-and-error method of discovering materials is both time-consuming and costly. Advanced computational modeling has become a potent tool for expediting the design and discovery of new fluorene-based materials with specific properties. Density functional theory (DFT) and time-dependent DFT (TD-DFT) are frequently used to predict the electronic and photophysical properties of molecules before they are synthesized. worldscientific.comworldscientific.com

Future research will concentrate on creating more precise and efficient computational models. clemson.edu This involves employing multiscale modeling techniques that can simulate material behavior from the molecular to the device level. For example, quantum mechanical calculations can predict the properties of individual molecules, while molecular dynamics simulations can examine their self-assembly and morphology in thin films. This comprehensive approach will offer a more complete understanding of structure-property relationships.

Machine learning and artificial intelligence are also expected to be pivotal in the future of material design. By training algorithms on extensive datasets of known materials and their properties, it is possible to create predictive models that can quickly screen vast chemical spaces for promising new candidates. This data-driven strategy, paired with high-throughput virtual screening, will greatly accelerate the discovery of next-generation fluorene-based materials that include the 2-(1,1-dimethylethyl)-9H-fluorene moiety for particular applications.

Integration into Next-Generation Organic Electronic Devices

The primary objective of research into 2-(1,1-dimethylethyl)-9H-fluorene and its derivatives is their effective integration into high-performance organic electronic devices. While there has been considerable advancement in OLEDs, OPVs, and OFETs, numerous opportunities for innovation still exist. nih.govbohrium.comnih.govresearchgate.net

In the OLED sector, future research will aim to create highly efficient and stable deep-blue emitters using 2-(1,1-dimethylethyl)-9H-fluorene. rsc.org The wide bandgap of fluorene makes it a suitable candidate for blue emission, yet achieving high efficiency and a long operational lifespan is still a hurdle. mdpi.com New molecular designs that reduce non-radiative decay and prevent photochemical degradation are required.

For OPVs, the emphasis will be on designing fluorene-based donor and acceptor materials with complementary absorption spectra to maximize light harvesting. frontiersin.orgresearchgate.netmdpi.commdpi.com The use of 2-(1,1-dimethylethyl)-9H-fluorene can help achieve the ideal morphology in the active layer, which is essential for efficient charge separation and collection. The development of non-fullerene acceptors based on fluorene is a particularly promising research direction.

In the OFET domain, the aim is to develop fluorene-based semiconductors with high charge carrier mobility and good environmental stability. wikipedia.orgfrontiersin.orgcam.ac.uk The 2-tert-butyl group can assist in achieving the necessary molecular packing for efficient charge transport. Future work will investigate the synthesis of crystalline fluorene-based materials and the development of advanced device architectures to further enhance performance.

Beyond these established uses, future research will also look into the application of 2-(1,1-dimethylethyl)-9H-fluorene in emerging technologies like organic lasers, sensors, and thermoelectrics. The adaptability of the fluorene platform, along with the advantageous properties provided by the tert-butyl group, makes it a highly promising candidate for a broad array of next-generation organic electronic devices.

Interactive Data Table: Properties of Fluorene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Application |

| Fluorene Derivative 1 | 366 | 424 | OLED |

| Fluorene Derivative 2 | 360 | 418 | OLED |

| Fluorene Derivative 3 | 375 | 430 | OLED |

| Fluorene Derivative 4 | 370 | 427 | OLED |

| Di-tert-butyl-dimethylacridinyl disubstituted oxygafluorene | Not specified | 425 (deep-blue) | OLED, Oxygen Sensor |

Q & A

Q. What are the recommended synthetic routes for 2-(1,1-dimethylethyl)-9H-fluorene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of tert-butyl-substituted fluorenes typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example:

- Friedel-Crafts Alkylation: React fluorene with tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Optimize temperature (40–60°C) and stoichiometry to minimize side products like di- or poly-alkylated derivatives .

- Cross-Coupling: Use Suzuki-Miyaura coupling with a tert-butyl boronic acid derivative and a halogenated fluorene precursor. Catalytic systems (Pd(PPh₃)₄, K₂CO₃) in THF/water mixtures at 80°C yield higher regioselectivity .

Key Validation: Monitor reaction progress via TLC or GC-MS to confirm intermediate purity .

Q. How can researchers confirm the structural integrity of 2-(1,1-dimethylethyl)-9H-fluorene using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy: Compare ¹H/¹³C NMR data with literature values. The tert-butyl group exhibits a singlet at ~1.3 ppm (¹H) and ~29 ppm (¹³C). Aromatic protons in the fluorene core show distinct splitting patterns due to substituent effects .

- Mass Spectrometry (EI-MS): Look for the molecular ion peak at m/z 242.3 (C₁₉H₂₂) and fragmentation patterns consistent with fluorene backbone cleavage .

- X-ray Crystallography: Resolve spatial arrangement of the tert-butyl group relative to the fluorene plane to confirm substitution position .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the electronic properties of 2-(1,1-dimethylethyl)-9H-fluorene in optoelectronic applications?

Methodological Answer:

- Experimental Design: Compare UV-Vis absorption/emission spectra of tert-butyl-substituted fluorene with unsubstituted analogs. Increased steric bulk reduces π-π stacking, blue-shifting emission maxima by 10–15 nm .

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps and charge distribution. The tert-butyl group induces electron-donating effects, lowering oxidation potentials by ~0.2 V .

Q. What strategies resolve contradictions in reported solubility data for tert-butyl-substituted fluorenes across solvents?

Methodological Answer:

- Controlled Solubility Studies: Conduct gravimetric analysis in polar (DMSO, THF) and non-polar (hexane) solvents at 25°C. Note discrepancies due to trace impurities or polymorphic forms .

- Hansen Solubility Parameters: Calculate HSP values to correlate solubility with solvent polarity. Tert-butyl groups enhance solubility in low-polarity solvents (e.g., toluene) by reducing crystallinity .

Q. How can 2-(1,1-dimethylethyl)-9H-fluorene be functionalized for use in metal-organic frameworks (MOFs)?

Methodological Answer:

- Post-Synthetic Modification: Introduce carboxylate or pyridyl groups via electrophilic substitution. For example, nitration followed by reduction yields amino groups for coordinating to metal nodes (e.g., Zn²⁺) .

- Characterization: Use BET surface area analysis and PXRD to confirm MOF porosity and structural stability after functionalization .

Q. What analytical approaches detect degradation products of 2-(1,1-dimethylethyl)-9H-fluorene under oxidative conditions?

Methodological Answer:

- Accelerated Aging Studies: Expose the compound to UV light (λ = 254 nm) and O₂ for 72 hours. Analyze degradation via HPLC-MS to identify oxidation products (e.g., fluorenone derivatives) .

- Mechanistic Probes: Use radical scavengers (e.g., BHT) to differentiate between autoxidation and photooxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.